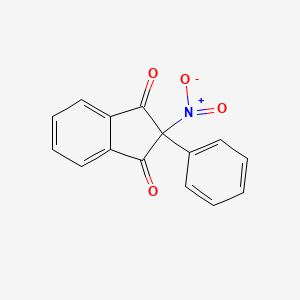

2-Nitro-2-phenylindene-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9NO4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-nitro-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)15(13,16(19)20)10-6-2-1-3-7-10/h1-9H |

InChI Key |

SZEZISNSHMXCSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Nitro-2-phenylindene-1,3-dione: A Technical Guide

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Nitro-2-phenylindene-1,3-dione, a molecule of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis in the current literature, this document outlines a logical two-step approach. This pathway commences with the synthesis of the precursor, 2-phenyl-1,3-indandione, followed by a targeted nitration at the C2 position. The methodologies presented are based on established and reliable procedures for analogous compounds.

Proposed Synthesis Pathway

The synthesis of 2-Nitro-2-phenylindene-1,3-dione can be logically achieved through a two-step process. The initial step involves the synthesis of 2-phenyl-1,3-indandione. Subsequently, this intermediate undergoes nitration at the active methylene group to yield the final product.

Caption: Proposed two-step synthesis pathway for 2-Nitro-2-phenylindene-1,3-dione.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis steps, compiled from analogous reactions found in the literature.

| Step | Reactants | Reagents/Solvents | Product | Yield (%) | Melting Point (°C) |

| 1 | Phthalic Anhydride, Phenylacetic Acid | Sodium Acetate | 2-Phenyl-1,3-indandione | ~80-90 | 147-149 |

| 2 | 2-Phenyl-1,3-indandione | Nitric Acid | 2-Nitro-2-phenylindene-1,3-dione | ~78 | Not reported |

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-1,3-indandione

This procedure is adapted from established methods for the synthesis of 2-substituted-1,3-indandiones.

Materials:

-

Phthalic anhydride

-

Phenylacetic acid

-

Anhydrous sodium acetate

-

High-boiling point solvent (e.g., acetic anhydride)

Procedure:

-

A mixture of phthalic anhydride, phenylacetic acid, and anhydrous sodium acetate is prepared in a round-bottom flask.

-

A high-boiling point solvent, such as acetic anhydride, is added to the flask.

-

The reaction mixture is heated to reflux for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a cold ethanol-water mixture.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenyl-1,3-indandione.

Step 2: Nitration of 2-Phenyl-1,3-indandione

This protocol is based on the known nitration of the active methylene group in indane-1,3-dione.[1]

Materials:

-

2-Phenyl-1,3-indandione

-

Concentrated nitric acid

-

A suitable solvent (e.g., acetic acid or sulfuric acid)

Procedure:

-

2-Phenyl-1,3-indandione is dissolved in a suitable solvent, such as glacial acetic acid, in a flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.

-

Concentrated nitric acid is added dropwise to the cooled and stirred solution. The temperature should be carefully maintained below 10°C during the addition.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate, 2-Nitro-2-phenylindene-1,3-dione, is collected by vacuum filtration.

-

The product is washed with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Nitro-2-phenylindene-1,3-dione.

Caption: General experimental workflow for the synthesis of 2-Nitro-2-phenylindene-1,3-dione.

This guide provides a robust framework for the synthesis of 2-Nitro-2-phenylindene-1,3-dione. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve the best results.

References

An In-depth Technical Guide to 2-Nitro-2-phenylindene-1,3-dione: Synthesis, Characteristics, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-2-phenylindene-1,3-dione, a derivative of the versatile indane-1,3-dione scaffold. Due to the limited direct literature on this specific compound, this document outlines a plausible synthetic pathway via the nitration of 2-phenyl-1,3-indandione. It compiles known physical and chemical data for the precursor and infers the expected characteristics of the target molecule. Detailed experimental protocols for the synthesis of 2-phenyl-1,3-indandione and its subsequent nitration are provided. Furthermore, the potential biological significance of 2-Nitro-2-phenylindene-1,3-dione is discussed in the context of the known bioactivities of related indandione derivatives.

Introduction

Indane-1,3-dione and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates.[1] The core indane-1,3-dione structure serves as a valuable scaffold for the development of compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The introduction of various substituents at the 2-position of the indandione ring allows for the fine-tuning of these biological and chemical properties.

This guide focuses on the specific derivative, 2-Nitro-2-phenylindene-1,3-dione. While direct experimental data for this compound is scarce in the current literature, its synthesis is proposed through the nitration of the readily accessible precursor, 2-phenyl-1,3-indandione. This document aims to provide a thorough understanding of the synthesis, and the expected physical, chemical, and biological characteristics of 2-Nitro-2-phenylindene-1,3-dione, thereby serving as a valuable resource for researchers interested in this and related compounds.

Synthesis of 2-Nitro-2-phenylindene-1,3-dione

The most direct proposed synthetic route to 2-Nitro-2-phenylindene-1,3-dione involves a two-step process:

-

Synthesis of the precursor, 2-phenyl-1,3-indandione.

-

Nitration of 2-phenyl-1,3-indandione at the 2-position.

It has been noted that electrophilic aromatic substitution on the indane-1,3-dione ring system is not favored, and thus functionalization, such as nitration, is expected to occur at the 2-position.[4]

Synthesis of 2-Phenyl-1,3-indandione

Two primary methods for the synthesis of 2-phenyl-1,3-indandione are well-documented.[5]

Method 1: Condensation of Benzaldehyde with Phthalide

This method involves the condensation of benzaldehyde with phthalide in the presence of a base, such as sodium ethoxide. The resulting intermediate, phenylmethylenphthalide, rearranges under the reaction conditions to yield 2-phenyl-1,3-indandione.[5]

Method 2: Condensation of Phenylacetic Acid with Phthalic Anhydride

An alternative route involves the condensation of phenylacetic acid with phthalic anhydride, which also forms the phenylmethylenphthalide intermediate. This intermediate is then rearranged to the final product using a base like sodium ethoxide.[5]

Caption: Synthetic pathways to 2-Phenyl-1,3-indandione.

Proposed Nitration of 2-Phenyl-1,3-indandione

The introduction of a nitro group at the 2-position of 2-phenyl-1,3-indandione is anticipated to proceed via electrophilic substitution. A common nitrating agent is a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or an anhydride.

References

A Theoretical Exploration of 2-Nitro-2-phenylindene-1,3-dione: A Novel Compound for Drug Discovery

This technical guide provides a comprehensive theoretical overview of the synthesis, potential biological activities, and experimental evaluation of the novel compound, 2-Nitro-2-phenylindene-1,3-dione. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities based on the privileged indane-1,3-dione scaffold. Given the absence of published literature on this specific molecule, this guide presents a well-reasoned, hypothetical framework to stimulate and direct future research.

Chemical Identity and Properties

While a formal CAS number has not been assigned due to its novel nature, the fundamental properties of 2-Nitro-2-phenylindene-1,3-dione can be predicted based on its constituent parts. The presence of the indane-1,3-dione core, a phenyl group at the 2-position, and a nitro group suggests a compound with interesting electronic and biological characteristics.

| Identifier | Value |

| IUPAC Name | 2-Nitro-2-phenyl-1H-indene-1,3(2H)-dione |

| Molecular Formula | C₁₅H₉NO₄ |

| Molecular Weight | 267.24 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=CC=C3)--INVALID-LINK--[O-] |

| CAS Number | Not Assigned |

Proposed Synthesis of 2-Nitro-2-phenylindene-1,3-dione

The synthesis of the target compound can be logically approached through the nitration of the readily available precursor, 2-phenylindane-1,3-dione (also known as phenindione). Phenindione is a known anticoagulant, providing a solid starting point for synthetic modification.[1][2][3][4][5] The proposed synthetic route involves the direct nitration of the active methylene proton at the 2-position of the indane-1,3-dione ring.

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize 2-Nitro-2-phenylindene-1,3-dione via nitration of 2-phenylindane-1,3-dione.

Materials:

-

2-Phenylindane-1,3-dione

-

Fuming nitric acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylindane-1,3-dione (1 equivalent) in glacial acetic acid at room temperature.

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (2 equivalents) in a separate flask, keeping the temperature below 10 °C.

-

Add the freshly prepared nitrating mixture dropwise to the solution of 2-phenylindane-1,3-dione over 30 minutes, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the filtrate is neutral to litmus paper.

-

Neutralize any remaining acid by washing the solid with a cold, saturated sodium bicarbonate solution.

-

Recrystallize the crude product from ethanol to obtain purified 2-Nitro-2-phenylindene-1,3-dione.

-

Dry the purified product in a vacuum oven and determine its melting point.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Hypothesized Biological Activity and Signaling Pathway

The indane-1,3-dione scaffold is present in a variety of biologically active compounds, exhibiting anticoagulant, anti-inflammatory, and antitumor activities.[6][7] The parent compound, 2-phenylindane-1,3-dione (phenindione), is a known anticoagulant that functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X.[1][2][3][4][5] The introduction of a nitro group, a strong electron-withdrawing group, could modulate this activity or introduce new biological properties. Nitro-containing compounds are known to possess a wide range of pharmacological effects, including antimicrobial and anticancer activities.

It is hypothesized that 2-Nitro-2-phenylindene-1,3-dione may retain its anticoagulant properties, potentially with altered potency or pharmacokinetic profile. The nitro group could also confer cytotoxic properties, making it a candidate for anticancer research.

Hypothetical Experimental Protocols for Biological Evaluation

In Vitro Anticoagulant Activity Assay (Prothrombin Time)

Objective: To determine the in vitro anticoagulant activity of 2-Nitro-2-phenylindene-1,3-dione by measuring the prothrombin time (PT).

Materials:

-

2-Nitro-2-phenylindene-1,3-dione

-

Warfarin (positive control)

-

Phosphate-buffered saline (PBS) (vehicle control)

-

Pooled normal human plasma

-

Thromboplastin reagent

-

Coagulometer

Procedure:

-

Prepare stock solutions of the test compound and warfarin in a suitable solvent (e.g., DMSO) and dilute to final concentrations in PBS.

-

Pre-warm the pooled normal human plasma and thromboplastin reagent to 37 °C.

-

In a coagulometer cuvette, add 50 µL of pooled normal human plasma.

-

Add 5 µL of the test compound, warfarin, or vehicle control to the plasma and incubate for 3 minutes at 37 °C.

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed thromboplastin reagent.

-

The coagulometer will automatically measure the time taken for clot formation (prothrombin time).

-

Perform each measurement in triplicate.

-

Calculate the mean PT and standard deviation for each concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of 2-Nitro-2-phenylindene-1,3-dione against a human cancer cell line (e.g., HeLa).

Materials:

-

2-Nitro-2-phenylindene-1,3-dione

-

Doxorubicin (positive control)

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and doxorubicin in culture medium.

-

Replace the medium in the wells with fresh medium containing the different concentrations of the test compounds or controls.

-

Incubate the plate for 48 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be structured.

Table 1: Hypothetical In Vitro Anticoagulant Activity

| Compound | Concentration (µM) | Mean Prothrombin Time (s) ± SD |

| Vehicle Control | - | 12.5 ± 0.8 |

| Warfarin | 1 | 25.2 ± 1.5 |

| 10 | 48.9 ± 2.1 | |

| 100 | 85.3 ± 4.6 | |

| 2-Nitro-2-phenylindene-1,3-dione | 1 | 18.7 ± 1.2 |

| 10 | 35.4 ± 1.9 | |

| 100 | 62.1 ± 3.5 |

Table 2: Hypothetical In Vitro Cytotoxicity against HeLa Cells

| Compound | IC₅₀ (µM) |

| Doxorubicin | 0.8 |

| 2-Nitro-2-phenylindene-1,3-dione | 15.2 |

Conclusion

This technical guide has presented a theoretical framework for the synthesis, characterization, and evaluation of the novel compound 2-Nitro-2-phenylindene-1,3-dione. By leveraging the known properties of the indane-1,3-dione scaffold and the influence of nitro substitution, this document proposes a starting point for the investigation of a potentially valuable new chemical entity. The detailed hypothetical protocols and data presentation formats are intended to serve as a practical resource for researchers embarking on the exploration of this and similar novel compounds in the field of drug discovery. Further experimental validation is required to confirm the proposed synthesis and biological activities.

References

- 1. patient.info [patient.info]

- 2. mims.com [mims.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phenindione : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Analysis of 2-Nitro-2-phenylindene-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Nitro-2-phenylindene-1,3-dione. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data based on the analysis of the parent compound, 2-phenylindene-1,3-dione, and the known spectroscopic effects of the nitro functional group. This approach offers a robust framework for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Nitro-2-phenylindene-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of a nitro group at the C2 position is expected to significantly influence the chemical shifts of the surrounding nuclei. The electron-withdrawing nature of the nitro group will deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra.

Table 1: Predicted ¹H NMR Data for 2-Nitro-2-phenylindene-1,3-dione

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.10 - 8.30 | m | 2H | Aromatic (H4, H7) |

| 7.80 - 7.95 | m | 2H | Aromatic (H5, H6) |

| 7.40 - 7.60 | m | 5H | Phenyl group |

Table 2: Predicted ¹³C NMR Data for 2-Nitro-2-phenylindene-1,3-dione

| Chemical Shift (ppm) | Assignment |

| 190 - 195 | C1, C3 (Carbonyl) |

| 140 - 145 | C3a, C7a |

| 135 - 140 | C5, C6 |

| 130 - 135 | Phenyl (quaternary) |

| 125 - 130 | Phenyl (CH) |

| 120 - 125 | C4, C7 |

| 90 - 95 | C2 (quaternary, attached to NO₂) |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitro-2-phenylindene-1,3-dione is predicted to be dominated by the strong absorptions of the carbonyl and nitro groups.

Table 3: Predicted IR Absorption Bands for 2-Nitro-2-phenylindene-1,3-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1710 - 1740 | Strong | C=O stretch (asymmetric and symmetric) of the dione |

| 1540 - 1570 | Strong | N-O asymmetric stretch of the nitro group |

| 1340 - 1370 | Strong | N-O symmetric stretch of the nitro group |

| 3050 - 3100 | Medium | C-H stretch (aromatic) |

| 1580 - 1620 | Medium to Weak | C=C stretch (aromatic) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns related to the loss of the nitro group and cleavage of the indene-1,3-dione ring.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Nitro-2-phenylindene-1,3-dione

| m/z | Proposed Fragment |

| 267 | [M]⁺ (Molecular Ion) |

| 221 | [M - NO₂]⁺ |

| 193 | [M - NO₂ - CO]⁺ |

| 165 | [M - NO₂ - 2CO]⁺ |

| 104 | [C₈H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Nitro-2-phenylindene-1,3-dione.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Nitro-2-phenylindene-1,3-dione.

-

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Reference: CDCl₃ at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 2-Nitro-2-phenylindene-1,3-dione with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Analysis:

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction:

-

Direct infusion or via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For a solid sample, a direct insertion probe can be used.

Electron Ionization (EI) Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

Visualizations

Chemical Structure and Key Functional Groups

Caption: Key functional groups of 2-Nitro-2-phenylindene-1,3-dione.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for spectroscopic analysis.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Nitro-2-phenylindene-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mass spectrometry fragmentation pattern of 2-Nitro-2-phenylindene-1,3-dione, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this guide provides a comprehensive analysis based on the known fragmentation behaviors of structurally related molecules, including nitroaromatic compounds, indane-1,3-dione derivatives, and phenyl-substituted heterocycles. This document offers a proposed fragmentation pathway, supported by tabulated data from analogous compounds, a general experimental protocol for mass spectrometric analysis, and a visual representation of the fragmentation cascade using a DOT script-generated diagram.

Introduction

Predicted Fragmentation Pathway

The fragmentation of 2-Nitro-2-phenylindene-1,3-dione under electron ionization (EI) is anticipated to be initiated by the ionization of the molecule to form a molecular ion (M•+). The subsequent fragmentation is likely to proceed through several key pathways, driven by the presence of the nitro group, the dione functionality, and the phenyl ring.

A primary and highly characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as nitric oxide (NO) followed by a hydroxyl radical (•OH) in the case of ortho effects, which are not present here. The most probable initial fragmentation is the cleavage of the C-N bond to release a •NO₂ radical, resulting in a significant [M - 46]⁺ ion.

The indane-1,3-dione core is expected to undergo decarbonylation, a common fragmentation pathway for ketones and diones, leading to the sequential loss of carbon monoxide (CO) molecules. This would result in ions at [M - 28]⁺ and [M - 56]⁺.

The phenyl group can also be lost as a phenyl radical (•C₆H₅), leading to an [M - 77]⁺ ion. Further fragmentation of the phenyl ring itself can also occur, yielding characteristic ions.

Based on these considerations, a plausible fragmentation pathway is proposed and visualized in the diagram below.

Data Presentation: Fragmentation of Structurally Related Compounds

To substantiate the predicted fragmentation pattern, the following tables summarize the observed mass spectral data for compounds sharing key structural features with 2-Nitro-2-phenylindene-1,3-dione.

Table 1: Characteristic Fragmentation of Nitroaromatic Compounds

| Precursor Ion | Fragmentation | Neutral Loss | Fragment Ion (m/z) | Notes |

| Nitrobenzene (M=123) | Loss of NO₂ | 46 | 77 | Formation of phenyl cation. |

| Nitrobenzene (M=123) | Loss of NO | 30 | 93 | Rearrangement followed by loss of NO. |

| Dinitrobenzene (M=168) | Loss of NO₂ | 46 | 122 | Primary fragmentation. |

| Dinitrobenzene (M=168) | Loss of NO₂ + NO | 76 | 92 | Subsequent fragmentation. |

Table 2: Characteristic Fragmentation of Indane-1,3-dione and its Derivatives

| Precursor Ion | Fragmentation | Neutral Loss | Fragment Ion (m/z) | Notes |

| 1,3-Indandione (M=146) | Loss of CO | 28 | 118 | Decarbonylation.[1] |

| 1,3-Indandione (M=146) | Loss of 2CO | 56 | 90 | Sequential decarbonylation.[1] |

| 2-Phenyl-1,3-indandione (M=222) | Loss of CO | 28 | 194 | |

| 2-Phenyl-1,3-indandione (M=222) | Loss of C₆H₅ | 77 | 145 | Loss of the phenyl group. |

Experimental Protocols

While a specific protocol for 2-Nitro-2-phenylindene-1,3-dione has not been published, a general procedure for the analysis of small organic molecules by electron ionization mass spectrometry (EI-MS) is provided below.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

-

Gas chromatograph (for GC-MS) or a direct insertion probe.

Sample Preparation:

-

Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetone, or dichloromethane.

-

If using GC-MS, inject an appropriate volume (e.g., 1 µL) of the solution into the GC inlet.

-

If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

Mass Spectrometry Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1 scan/second

Data Analysis:

-

Identify the molecular ion peak (M•+).

-

Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

-

Compare the observed fragmentation pattern with the predicted pathway and data from related compounds to confirm the structure.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for 2-Nitro-2-phenylindene-1,3-dione.

Caption: Proposed EI fragmentation of 2-Nitro-2-phenylindene-1,3-dione.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the mass spectrometry fragmentation pattern of 2-Nitro-2-phenylindene-1,3-dione. By leveraging established fragmentation rules and data from analogous structures, a logical and chemically sound fragmentation pathway has been proposed. The characteristic losses of the nitro group (NO₂), carbon monoxide (CO), and the phenyl group (C₆H₅) are expected to be the dominant features in the mass spectrum. The provided experimental protocol offers a starting point for the empirical analysis of this compound. This guide serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science who may be working with this or structurally similar molecules. Further experimental validation is recommended to confirm the proposed fragmentation pathways.

References

Navigating the Safety Profile of 2-Nitro-2-phenylindene-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 2-Nitro-2-phenylindene-1,3-dione. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document collates and extrapolates safety data from structurally related molecules, including nitrophenyl derivatives and indene-1,3-dione analogues. This guide is intended to serve as a critical resource for risk assessment and the implementation of appropriate safety protocols in a laboratory setting.

Hazard Identification and Classification

While specific GHS classifications for 2-Nitro-2-phenylindene-1,3-dione are not available, data from related compounds suggest that it should be handled as a hazardous substance. The primary hazards associated with similar chemical structures are summarized below.

Table 1: GHS Hazard Statements for Structurally Related Compounds

| Hazard Class | Hazard Statement | Source Compounds |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Phenyl-2-nitropropene[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, Phenyl-2-nitropropene[1][2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | 2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, Phenyl-2-nitropropene[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, Phenyl-2-nitropropene[1][2] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | 2-Nitro-p-phenylenediamine, 4-Nitro-o-phenylenediamine |

Hazard Pictograms:

Precautionary Measures and Safe Handling

Based on the potential hazards, stringent adherence to the following precautionary statements is advised.

Table 2: Precautionary Statements for Safe Handling

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. [1][2] |

| P264 | Wash skin thoroughly after handling. [2] | |

| P271 | Use only outdoors or in a well-ventilated area. [2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [2] | |

| - | Obtain special instructions before use. [3][4] | |

| - | Do not handle until all safety precautions have been read and understood. [3][4] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. [2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. [2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. [2] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. [2] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. [2] | |

| - | IF exposed or concerned: Get medical advice/attention. [3][4] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. [2] |

| P405 | Store locked up. [2][3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. [2] |

Physicochemical Properties

Table 3: Physicochemical Data of Structurally Related Compounds

| Property | 2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione | Phenyl-2-nitropropene | 2-PHENYL-1,3-INDANDIONE |

| CAS Number | 15875-61-3 [2] | 705-60-2 [1] | 83-12-5 [5] |

| Molecular Formula | C16H9NO4 | C9H9NO2 | C15H10O2 [5] |

| Molecular Weight | Not Available | Not Available | 222.24 [5] |

| Melting Point | Undetermined [1] | Not Available | Not Available |

| Boiling Point | Undetermined [1] | Not Available | Not Available |

| Flash Point | Not applicable [1] | Not Available | Not Available |

| Solubility in Water | Not determined [1] | Not Available | Not Available |

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of 2-Nitro-2-phenylindene-1,3-dione are not published. However, the following general methodologies are standard for evaluating the types of hazards identified for related compounds.

Acute Oral Toxicity (LD50)

A standard protocol, such as the OECD Test Guideline 423, would be employed. This involves the administration of the substance to a group of fasted animals (typically rats) in a stepwise procedure using a limited number of animals. For Phenyl-2-nitropropene, an oral LD50 of >500 mg/kg (rat) was reported, indicating moderate acute toxicity. [1]

Skin and Eye Irritation

Standard protocols, such as OECD Test Guidelines 404 (for skin) and 405 (for eyes), are used. These involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and observing for signs of irritation over a set period. For 2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, the recommended first aid response is to flush the skin or eyes with running water for at least 15 minutes. [2]

First Aid Measures

In the event of exposure, the following first aid measures, derived from information for related compounds, should be taken immediately.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. [2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. [2] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. [2] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. [2] |

Workflow and Decision Making

The following diagrams illustrate recommended workflows for handling and responding to incidents involving 2-Nitro-2-phenylindene-1,3-dione.

Caption: Figure 1: Laboratory Handling Workflow for Potentially Hazardous Powders.

Caption: Figure 2: Emergency Response for Accidental Exposure.

Disclaimer: This guide is based on data from structurally similar compounds and should be used for informational purposes only. It is not a substitute for a compound-specific Material Safety Data Sheet. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

Technical Guide: 2-Nitro-2-phenylindene-1,3-dione - Potential Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Researchers should always consult the official SDS and conduct a thorough risk assessment before handling any chemical.

Introduction

2-Nitro-2-phenylindene-1,3-dione is a derivative of indane-1,3-dione, a scaffold known for its diverse biological activities. The introduction of a nitro group and a phenyl group at the 2-position is anticipated to modulate its chemical properties and biological efficacy, making it a compound of interest for drug discovery and development. This guide provides an in-depth overview of the potential hazards associated with 2-Nitro-2-phenylindene-1,3-dione, detailed safe handling procedures, a plausible synthetic route, and a discussion of its potential biological activities based on related compounds.

Potential Hazards

Expected Hazard Classifications:

-

Skin Irritant: May cause skin irritation upon contact.

-

Eye Irritant: May cause serious eye irritation.

-

Respiratory Irritant: May cause respiratory irritation if inhaled.

-

Potential for Genetic Defects: Some nitroaromatic compounds are suspected of causing genetic defects.

-

Acute Toxicity (Oral): May be harmful if swallowed.

Table 1: Summary of Potential Hazards and GHS Classifications (Inferred)

| Hazard Statement | GHS Classification (Presumed) | Pictogram |

| Causes skin irritation | Skin Irrit. 2 (H315) | Exclamation Mark |

| Causes serious eye irritation | Eye Irrit. 2A (H319) | Exclamation Mark |

| May cause respiratory irritation | STOT SE 3 (H335) | Exclamation Mark |

| Suspected of causing genetic defects | Muta. 2 (H341) | Health Hazard |

| Harmful if swallowed | Acute Tox. 4 (H302) | Exclamation Mark |

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory when handling 2-Nitro-2-phenylindene-1,3-dione.

Engineering Controls:

-

Work in a well-ventilated laboratory.

-

All handling of the solid compound and its solutions should be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is recommended.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

Remove contaminated clothing and wash it before reuse.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Store locked up.

Spill and Waste Disposal:

-

In case of a spill, evacuate the area and prevent dust formation.

-

Wear appropriate PPE and carefully sweep or vacuum the spilled material into a designated waste container.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Proposed Synthesis of 2-Nitro-2-phenylindene-1,3-dione

Reaction Scheme:

Figure 1: Proposed synthesis of 2-Nitro-2-phenylindene-1,3-dione.

Materials:

-

2-Phenyl-1,3-indandione

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-phenyl-1,3-indandione in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

A solid precipitate of 2-Nitro-2-phenylindene-1,3-dione should form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

-

Dry the purified crystals under vacuum.

Table 2: Proposed Reaction Parameters

| Parameter | Value |

| Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 |

| Quenching | Ice-water mixture |

| Purification | Recrystallization from ethanol |

Potential Biological Activity and Signaling Pathways

While no specific biological data for 2-Nitro-2-phenylindene-1,3-dione has been found, the activities of related indanedione and nitroaromatic compounds suggest several potential areas of interest for researchers.

Anticoagulant Activity: Many 2-substituted-1,3-indandione derivatives are known to act as vitamin K antagonists, thereby inhibiting the synthesis of clotting factors.

Anti-inflammatory Activity: Some indanedione derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Anticancer Activity: The nitroaromatic moiety is present in several anticancer drugs. The mechanism often involves the generation of reactive oxygen species (ROS) under hypoxic conditions found in tumors, leading to DNA damage and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity:

An In-depth Technical Guide to Key Derivatives of 2-Phenylindane-1,3-dione in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-phenylindane-1,3-dione, a core chemical scaffold, have garnered significant attention in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the key derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in the fields of anticoagulation, anti-inflammatory, and neuroprotective research. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Derivatives and Their Applications

The 2-phenylindane-1,3-dione nucleus has been chemically modified to yield a range of derivatives with distinct and potent biological effects. The primary areas of investigation for these compounds include:

-

Anticoagulant Activity: Phenindione and its analogs are well-known for their ability to inhibit blood clotting.

-

Anti-inflammatory Effects: Certain derivatives have demonstrated the capacity to mitigate inflammatory responses.

-

Neuroprotective Properties: A growing body of evidence suggests the potential of these compounds in combating neurodegenerative diseases.

This guide will delve into the specifics of each of these applications, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Anticoagulant Derivatives

The most prominent application of 2-phenylindane-1,3-dione derivatives is in anticoagulation therapy. Phenindione, the parent compound, has been used clinically for this purpose.

Quantitative Anticoagulant Activity

The anticoagulant efficacy of these derivatives is often assessed by measuring their impact on blood clotting time, such as the prothrombin time (PT).

| Compound | Structure | Prothrombin Time (PT) in seconds (s) | Reference |

| Anisindione (Standard) | 2-(p-methoxyphenyl)-1,3-indandione | 36.0 (± 26.42) | [1] |

| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione | 33.71 (± 26.01) | [1] |

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant effect of 2-phenylindane-1,3-dione derivatives is primarily attributed to their inhibition of the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), a process required for their activation. By inhibiting VKOR, these derivatives prevent the regeneration of the active form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors and thus, a reduction in blood coagulation.

Experimental Protocols

A general method for the synthesis of 2-aryl-1,3-indandiones involves the reaction of phthalide with an appropriate aldehyde in the presence of a base.

Example: Synthesis of 2-(4-bromophenyl)-1,3-indandione [2]

-

A mixture of phthalide (5.6 g, 0.04 mol) and 4-bromobenzaldehyde (7.4 g, 0.04 mol) is added to a solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (40 mL).

-

The reaction mixture is refluxed for 1 hour.

-

The ethanol is removed, and water (40 mL) is added to the residue.

-

The mixture is diluted with ice water (200 mL) and washed with ether (2 x 40 mL).

-

The aqueous layer is acidified with dilute hydrochloric acid.

-

The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield the pure compound.

Anti-inflammatory Derivatives

Select derivatives of 2-phenylindane-1,3-dione have demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay.

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Indomethacin (Standard) | 10 | 45.3 | [3] |

| 3-methyl-2-phenyl-1-(p-toluenesulfonyl)indole | 100 | 55.2 | [3] |

| 3-methyl-1-(4-methoxybenzoyl)-2-phenylindole | 100 | 48.7 | [3] |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these derivatives are linked to their ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. By inhibiting these pathways, the derivatives can effectively reduce the inflammatory cascade.

Experimental Protocols

-

Animals (e.g., Wistar rats) are divided into control and treatment groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

-

After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce edema.

-

The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Cells (e.g., RAW 264.7 macrophages) are cultured and treated with the test compound for a specified time before being stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

Neuroprotective Derivatives

Recent studies have highlighted the potential of 2-phenylindane-1,3-dione derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Quantitative Neuroprotective Activity

The neuroprotective effects of these compounds are often evaluated based on their ability to inhibit key enzymes and pathological processes associated with Alzheimer's disease.

| Compound | AChE Inhibition IC50 (µM) | Aβ (1-42) Aggregation Inhibition (%) at 25 µM | Reference |

| Donepezil (Standard) | 0.024 | - | - |

| Compound 34 | 0.048 | 82.2 | [2] |

| Compound 38 | 0.036 | 80.9 | [2] |

Mechanism of Action: Multi-target Approach

The neuroprotective mechanism of these derivatives appears to be multi-faceted, involving:

-

Inhibition of Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

-

Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease. By inhibiting this process, these derivatives may prevent neuronal damage.

Experimental Protocols

-

The assay is performed in a 96-well microplate.

-

The reaction mixture contains phosphate buffer (pH 8.0), a known concentration of AChE enzyme, and the test compound at various concentrations.

-

The mixture is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

-

Aβ peptide (e.g., Aβ1-42) is incubated under conditions that promote aggregation (e.g., 37°C with agitation).

-

The test compound at various concentrations is co-incubated with the Aβ peptide.

-

At specific time points, aliquots of the incubation mixture are taken and added to a solution of Thioflavin T (ThT) in a 96-well black plate.

-

ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).

Conclusion

The 2-phenylindane-1,3-dione scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as anticoagulants, anti-inflammatory agents, and neuroprotective compounds. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a solid foundation for further research and development in these critical areas of medicine. Future studies should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of substituted indanedione compounds

An In-depth Technical Guide on Substituted Indanedione Compounds

Introduction

Indane-1,3-dione, a bicyclic aromatic β-diketone, serves as a privileged scaffold in organic and medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for a wide range of derivatives with significant applications. These applications span from medicinal chemistry, including the development of therapeutic agents, to materials science, where they are used in dyes, photopolymerization, and non-linear optics.[3][4] The indanedione core is structurally similar to indanone, a scaffold present in numerous natural products and approved drugs like Donepezil for Alzheimer's disease and the AIDS medication Indinavir.[3][4] This structural analogy has fueled extensive research into indane-1,3-dione derivatives, revealing a remarkable diversity of biological activities. These activities include anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, establishing the indanedione framework as a critical pharmacophore in modern drug discovery.[1][2]

Synthesis of Substituted Indanedione Derivatives

The synthesis of the core indane-1,3-dione structure and its subsequent substitution are well-established processes, allowing for the creation of large and diverse chemical libraries.

Core Synthesis

A straightforward and common method for synthesizing the indane-1,3-dione scaffold involves the nucleophilic addition of an alkyl acetate to a dialkyl phthalate in the presence of a base. The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions with heating to yield the final product.[3] Alternative routes include the oxidation of 1-indanone using oxidants like o-iodoxybenzoic acid (IBX) or converting phthalic anhydride using reagents such as diethyl malonate.[3]

Key Substitution Reactions

The reactivity of the methylene group at the 2-position, situated between two carbonyl groups, is central to the synthesis of most substituted derivatives.

-

Knoevenagel Condensation: This is one of the most widely used reactions to introduce substituents at the 2-position. It involves the condensation of indane-1,3-dione with various aromatic or heterocyclic aldehydes, typically in ethanol with a catalytic amount of a base like piperidine.[3][5] This reaction is fundamental for creating 2-arylidene-1,3-indanediones, which are precursors for many biologically active compounds.[6]

-

Palladium-Catalyzed Reactions: Modern cross-coupling methods have been effectively applied to synthesize indanedione derivatives. For instance, a palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones provides an efficient route to 2-substituted indene-1,3(2H)-diones.[7] Direct α-arylation of the indane-1,3-dione core with aryl iodides or triflates is also a feasible strategy.[7]

-

Michael Addition: The 2-arylidene derivatives, being α,β-unsaturated carbonyl compounds, can readily undergo Michael addition reactions, which is a key step in the synthesis of various fused and spirocyclic scaffolds.[3][8]

References

- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Indandione synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 2-Nitro-2-phenylindene-1,3-dione in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitro-2-phenylindene-1,3-dione. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the known solubility of the closely related parent compound, 2-phenylindene-1,3-dione, and presents a comprehensive, standardized experimental protocol for determining the solubility of 2-Nitro-2-phenylindene-1,3-dione in various common organic solvents. This guide is intended to equip researchers with the necessary information and methodologies to accurately assess its solubility profile, a critical parameter in drug development and chemical research.

Introduction to 2-Nitro-2-phenylindene-1,3-dione

2-Nitro-2-phenylindene-1,3-dione is a derivative of 2-phenylindene-1,3-dione, a compound known for its various biological activities. The introduction of a nitro group at the 2-position is expected to significantly influence its physicochemical properties, including solubility, which is a crucial factor for its formulation, bioavailability, and efficacy in potential therapeutic applications. Understanding the solubility of this compound in a range of organic solvents is fundamental for its purification, crystallization, and the development of suitable delivery systems.

Solubility of the Parent Compound: 2-Phenylindene-1,3-dione

While specific data for the nitro-derivative is scarce, the solubility of the parent compound, 2-phenylindene-1,3-dione, provides a baseline indication of its general solubility behavior.

| Solvent | Temperature | Solubility |

| Water | Ambient | Very slightly soluble[1][2] |

| Ethanol (96%) | Ambient | Slightly soluble[1][2] |

| Ether | Ambient | Slightly soluble[1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2-Nitro-2-phenylindene-1,3-dione in common organic solvents. This protocol is based on the widely accepted shake-flask method, which is a reliable technique for assessing the equilibrium solubility of a compound.

Materials and Equipment

-

Compound: 2-Nitro-2-phenylindene-1,3-dione (high purity)

-

Solvents: A range of common organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Nitro-2-phenylindene-1,3-dione to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium solubility is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 2-Nitro-2-phenylindene-1,3-dione in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of supernatant analyzed

-

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The table should include the solvent, the temperature at which the experiment was conducted, and the determined solubility value with appropriate units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-Nitro-2-phenylindene-1,3-dione.

Caption: Experimental workflow for determining the solubility of 2-Nitro-2-phenylindene-1,3-dione.

References

Methodological & Application

Application of 2-Nitro-2-phenylindene-1,3-dione in latent fingerprint detection

Application of Indanedione-Based Reagents in Latent Fingerprint Detection

A comprehensive review of the current literature reveals no specific information, research, or application notes related to "2-Nitro-2-phenylindene-1,3-dione" for the detection of latent fingerprints. Extensive searches in scientific databases and chemical literature have not yielded any synthesis protocols, chemical properties, or usage of this particular compound in forensic science or any other field.

It is possible that the requested compound is a novel, yet unpublished, reagent or that the name is a variation of a more commonly known class of compounds. The indanedione structure is a cornerstone for several reagents used in fingerprint detection, with the most prominent being 1,2-indanedione. This document will, therefore, focus on the well-documented and widely used 1,2-indanedione and its analogues, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals.

Application Notes: 1,2-Indanedione in Latent Fingerprint Detection

Introduction:

1,2-Indanedione is a highly effective and widely used chemical reagent for the development of latent fingerprints on porous surfaces such as paper and cardboard.[1] It reacts with the amino acid constituents of fingerprint residue to produce a pale pink coloration, known as "Joullie pink," which is also highly fluorescent.[1][2] This fluorescence allows for enhanced visualization of the fingerprint ridges under specific lighting conditions, making it a more sensitive method than traditional ninhydrin treatment in many cases.[3] The addition of a zinc salt, typically zinc chloride, to the 1,2-indanedione formulation can further enhance the fluorescence of the developed prints.[4]

Mechanism of Action:

The reaction between 1,2-indanedione and amino acids is analogous to the well-known ninhydrin reaction.[5] It proceeds through the formation of a 1,3-dipole.[5] The resulting product is a highly fluorescent compound that makes the latent fingerprint visible. The reaction is influenced by factors such as temperature and humidity, with heating often used to accelerate the development process.[6]

Advantages of 1,2-Indanedione:

-

High Sensitivity: Often develops more detailed and clearer fingerprints than ninhydrin.[3]

-

Fluorescence: The developed prints exhibit strong fluorescence, allowing for enhanced visualization and photography.[1][6]

-

Versatility: Effective on a wide range of porous surfaces.[1]

-

Sequential Treatment: Can be used in sequence with other fingerprint development techniques. For instance, it has been shown to be effective when used before ninhydrin.

Data Presentation

The following tables summarize quantitative data related to the performance and formulation of 1,2-indanedione reagents.

Table 1: Comparison of 1,2-Indanedione with other Reagents

| Reagent/Sequence | Surface | Relative Performance | Reference |

| 1,2-Indanedione | Paper | Exceeded DFO and DFO-ninhydrin sequence in developing identifiable prints. | [3] |

| IND-Zn | Paper | Recognized as one of the most effective treatments for latent fingermarks. | [2] |

| IND-Zn → Ninhydrin | Paper | Effective sequential process for fingerprint development. | |

| DFO → Ninhydrin → PD | Paper | A common sequential process. |

DFO: 1,8-diazafluoren-9-one; PD: Physical Developer; IND-Zn: 1,2-Indanedione with Zinc Chloride.

Table 2: Optimized 1,2-Indanedione Formulation and Development Conditions

| Parameter | Recommended Value/Procedure | Reference |

| 1,2-Indanedione Concentration | 0.2% in HFE7100 solvent with 7% ethyl acetate | [3] |

| Carrier Solvent | HFE7100 or Petroleum Ether | [6] |

| Additive for Fluorescence | Zinc Chloride Solution | [6] |

| Development Temperature | 100°C | [6] |

| Development Time | 10 minutes | [6] |

| Post-treatment Storage | In the dark to minimize fluorescence degradation. | [6] |

Experimental Protocols

Protocol 1: Preparation of 1,2-Indanedione Working Solution

This protocol describes the preparation of a 1,2-indanedione working solution for the development of latent fingerprints on porous surfaces.

Materials:

-

1,2-Indanedione

-

Ethyl Acetate

-

HFE7100 (or Petroleum Ether)

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 1000 mL)

-

Graduated cylinders

Procedure:

-

Weigh 2.0 g of 1,2-indanedione and transfer it to a 1000 mL volumetric flask.

-

Add 70 mL of ethyl acetate to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture until the 1,2-indanedione is completely dissolved.

-

Once dissolved, add HFE7100 solvent to the flask, bringing the total volume to 1000 mL.

-

Continue stirring for a few minutes to ensure the solution is homogeneous.

-

Store the solution in a tightly sealed, dark glass bottle away from direct light.

Protocol 2: Development of Latent Fingerprints using 1,2-Indanedione

This protocol outlines the steps for developing latent fingerprints on a porous surface using the prepared 1,2-indanedione solution.

Materials:

-

1,2-Indanedione working solution

-

Item with suspected latent fingerprints (e.g., paper)

-

Fume hood

-

Shallow dish or tray for immersion

-

Forceps

-

Laboratory oven or heat press preheated to 100°C

-

Forensic light source with appropriate filters (excitation ~520-530 nm)

-

Goggles or filter for viewing fluorescence (e.g., red)

Procedure:

-

Application of Reagent: In a well-ventilated fume hood, immerse the item in the 1,2-indanedione working solution for approximately 10-20 seconds. Alternatively, the solution can be sprayed onto the surface.

-

Drying: Remove the item from the solution using forceps and allow it to air dry completely in the fume hood.

-

Heat Development: Place the dried item in a laboratory oven or heat press at 100°C for 10 minutes.[6]

-

Visualization:

-

Examine the item under white light for any faint pink-colored fingerprints.

-

For fluorescence examination, use a forensic light source with an excitation wavelength of approximately 520-530 nm (green light).[5][6]

-

View the item through red goggles or a red camera filter to visualize the fluorescent fingerprint ridges.

-

-

Photography: Document any developed prints using appropriate photographic techniques, capturing both the visible color and the fluorescence.

-

Storage: Store the treated item in a dark, cool, and dry place to preserve the developed prints.[6]

Protocol 3: Post-Treatment with Zinc Chloride for Fluorescence Enhancement

This protocol describes the optional step of treating the developed fingerprints with a zinc chloride solution to enhance their fluorescence.

Materials:

-

Item with fingerprints developed using 1,2-indanedione

-

Zinc Chloride solution (prepared by dissolving zinc chloride in a suitable solvent like HFE7100)

-

Fume hood

-

Shallow dish or spray bottle

-

Forceps

Procedure:

-

After following Protocol 2 and allowing the item to cool, apply the zinc chloride solution by immersion or spraying in a fume hood.

-

Allow the item to air dry completely.

-

Re-examine the item for fluorescence as described in step 4 of Protocol 2. The fluorescence of the prints should be significantly enhanced.

-

Photograph the enhanced prints and store the item appropriately.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the application of 1,2-indanedione for latent fingerprint detection.

Caption: Experimental workflow for latent fingerprint detection using 1,2-indanedione.

Caption: Logical relationship of 1,2-indanedione reaction with fingerprint residue.

References

- 1. jazanu.edu.sa [jazanu.edu.sa]

- 2. 2-Phenyl-isoindole-1,3-dione | 520-03-6 | AAA52003 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3-Nitrophenyl)isoindole-1,3-dione | C14H8N2O4 | CID 347569 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Nitro-2-phenylindene-1,3-dione for Forensic Analysis

Abstract

These application notes provide a detailed, albeit hypothetical, protocol for the synthesis of 2-Nitro-2-phenylindene-1,3-dione and its proposed application as a novel reagent for the development of latent fingerprints on porous surfaces. The synthetic route is based on established organometallic chemistry followed by electrophilic aromatic nitration. The application in forensic analysis is extrapolated from the well-documented performance of analogous indanedione derivatives, which are known to react with amino acid residues in fingerprint secretions to yield highly fluorescent products. This document is intended for researchers, scientists, and professionals in the fields of forensic science and drug development who are exploring new chemical entities for forensic applications. All protocols described herein are theoretical and require experimental validation.

Introduction

The visualization of latent fingerprints is a cornerstone of forensic investigation. A variety of chemical and physical methods have been developed to enhance the visibility of these impressions on different substrates. On porous surfaces such as paper and cardboard, reagents that react with the amino acid components of fingerprint residue are particularly effective. For decades, ninhydrin has been a standard reagent, producing a characteristic purple color (Ruhemann's purple). More recently, analogs such as 1,8-diazafluoren-9-one (DFO) and 1,2-indanedione have gained prominence due to the intense fluorescence of their reaction products with amino acids, which significantly enhances detection sensitivity.

This document proposes the synthesis and application of a novel indanedione derivative, 2-Nitro-2-phenylindene-1,3-dione. The introduction of a nitro group to the 2-phenylindene-1,3-dione scaffold is hypothesized to modulate the electronic properties of the molecule, potentially leading to enhanced fluorescence or altered reactivity with amino acids, thereby offering a new tool for forensic analysis.

Proposed Synthesis of 2-Nitro-2-phenylindene-1,3-dione

The proposed synthesis is a two-step process, commencing with the synthesis of the precursor 2-phenyl-1H-indene-1,3(2H)-dione, followed by its nitration.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-phenyl-1H-indene-1,3(2H)-dione

This procedure is adapted from the rhodium-catalyzed reaction of a diazo compound with benzene.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-diazo-1H-indane-1,3-dione (1.72 g, 10 mmol) and dry benzene (100 mL).

-

Catalyst Addition: To the stirred suspension, add rhodium (II) acetate dimer (0.044 g, 0.1 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting diazo compound.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble material. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-phenyl-1H-indene-1,3(2H)-dione.

Step 2: Nitration of 2-phenyl-1H-indene-1,3(2H)-dione

This is a standard electrophilic aromatic nitration procedure. The exact position of nitration on the phenyl ring would need to be determined experimentally.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-phenyl-1H-indene-1,3(2H)-dione (2.22 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C (ice bath).

-

Nitrating Agent: Slowly add a mixture of concentrated nitric acid (0.7 mL, ~11 mmol) and concentrated sulfuric acid (2 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). The solid precipitate is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-Nitro-2-phenylindene-1,3-dione.

Proposed Application in Forensic Analysis: Latent Fingerprint Development

Drawing an analogy with 1,2-indanedione, it is proposed that 2-Nitro-2-phenylindene-1,3-dione will react with amino acids in latent fingerprint residue to produce a fluorescent product, thus enabling visualization.

Experimental Protocol: Forensic Application

Preparation of Reagent Solution

-

Stock Solution: Prepare a 0.2% (w/v) stock solution by dissolving 0.2 g of 2-Nitro-2-phenylindene-1,3-dione in 10 mL of ethyl acetate.

-

Working Solution: Add the stock solution to 90 mL of a non-polar carrier solvent such as HFE-7100. Mix thoroughly. Store the working solution in a dark, glass bottle.

Application to Porous Surfaces

-

Specimen Preparation: The document or porous surface to be examined should be handled with clean forceps to avoid adding further prints.

-